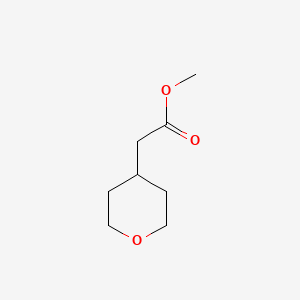

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Descripción general

Descripción

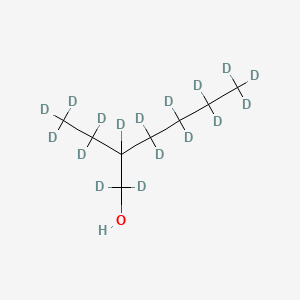

“Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate” is a chemical compound with the CAS Number: 156002-64-1 . It has a molecular weight of 158.2 and its IUPAC name is methyl tetrahydro-2H-pyran-4-ylacetate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” is 1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of 2H-Pyrans

“Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Valence Isomerism Studies

This compound is also used in studies of valence isomerism . The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes is a subject of research .

DNA Strand Break Detection

The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA . “Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” may be used in this process .

Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

“Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . This compound could have potential applications in various fields of chemistry.

Supercritical CO2 Extraction

This compound has been mentioned in the context of supercritical CO2 extraction . While the exact role is not specified, it could be used as a solvent or a reactant in the process.

Stability Studies

“Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” can be used in stability studies . For example, the substitution at the C2-position of the ring with two methyl groups strongly shifts the equilibrium toward the 2HP .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.

Action Environment

The action, efficacy, and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other interacting molecules in the cellular environment.

Propiedades

IUPAC Name |

methyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRATSFTMXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674419 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156002-64-1 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)